molecular formula C46H43N3O8 B12103544 9H-fluoren-9-ylmethyl N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate

9H-fluoren-9-ylmethyl N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate

Cat. No.: B12103544
M. Wt: 765.8 g/mol
InChI Key: BBHAAXCCBASHTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-fluoren-9-ylmethyl N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate is a complex organic compound It is characterized by its intricate structure, which includes multiple aromatic rings, a carbamate group, and various functional groups

Preparation Methods

The synthesis of 9H-fluoren-9-ylmethyl N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate involves multiple steps. The synthetic route typically starts with the preparation of the fluorenylmethyl carbamate intermediate. This intermediate is then reacted with other reagents to introduce the oxolan and pyrimidinyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

9H-fluoren-9-ylmethyl N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aromatic rings and other functional groups can also interact with various biological molecules through non-covalent interactions, affecting their function and activity .

Comparison with Similar Compounds

Compared to other similar compounds, 9H-fluoren-9-ylmethyl N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate is unique due to its specific combination of functional groups and structural features. Similar compounds include:

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H43N3O8/c1-29-26-49(44(51)47-43(29)48-45(52)55-27-39-37-15-9-7-13-35(37)36-14-8-10-16-38(36)39)42-25-40(50)41(57-42)28-56-46(30-11-5-4-6-12-30,31-17-21-33(53-2)22-18-31)32-19-23-34(54-3)24-20-32/h4-24,26,39-42,50H,25,27-28H2,1-3H3,(H,47,48,51,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHAAXCCBASHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5CC(C(O5)COC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H43N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

765.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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